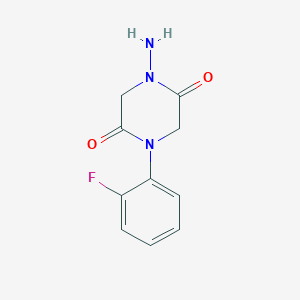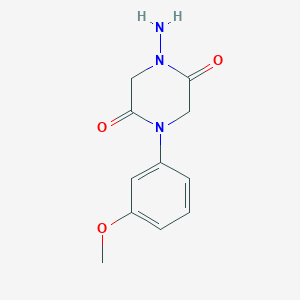![molecular formula C19H14N2O3S B292013 N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is not fully understood, but it is believed to act through the inhibition of various enzymes and the modulation of neurotransmitter activity. Specifically, this compound has been shown to inhibit the activity of various kinases, including protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β), which are involved in numerous cellular processes. Additionally, it has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, modulation of neurotransmitter activity, and inhibition of various enzymes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
The advantages of using N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in lab experiments include its potent anti-cancer activity, its ability to modulate neurotransmitter activity, and its potential as an inhibitor of various enzymes. Additionally, this compound has been found to exhibit low toxicity in vitro, making it a relatively safe tool for scientific research. However, the limitations of using this compound include its relatively complex synthesis method and its limited availability, which may limit its use in certain research applications.
未来方向
There are several future directions for research on N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound, including its interactions with various enzymes and neurotransmitters. Furthermore, this compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression, and further research is needed to explore these potential applications. Finally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes, making it a valuable tool for drug discovery.
合成方法
The synthesis of N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of 4-oxo-4H-thieno[3,4-c]chromene, which is then reacted with 4-aminotoluene to yield the final product. The purity and yield of the product can be improved through various purification techniques, including recrystallization and column chromatography.
科学研究应用
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been used in several scientific studies for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to modulate the activity of various neurotransmitters, making it a potential tool for studying the mechanisms underlying neurological disorders. Furthermore, this compound has been investigated for its potential to act as an inhibitor of various enzymes, making it a valuable tool for drug discovery.
属性
分子式 |
C19H14N2O3S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)urea |
InChI |
InChI=1S/C19H14N2O3S/c1-11-6-8-12(9-7-11)20-19(23)21-17-16-14(10-25-17)13-4-2-3-5-15(13)24-18(16)22/h2-10H,1H3,(H2,20,21,23) |
InChI 键 |
BBMXHSVZLKTBPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)


![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)